1-Pentanone, 3-(4-chlorophenyl)-1-phenyl-, (3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanone, 3-(4-chlorophenyl)-1-phenyl-, (3R)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a pentanone backbone with a 4-chlorophenyl and a phenyl group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentanone, 3-(4-chlorophenyl)-1-phenyl-, (3R)- typically involves the reaction of 4-chlorobenzaldehyde with phenylmagnesium bromide to form an intermediate alcohol. This intermediate is then subjected to oxidation to yield the desired ketone. The reaction conditions often include the use of solvents like diethyl ether and catalysts such as magnesium.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pentanone, 3-(4-chlorophenyl)-1-phenyl-, (3R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Pentanone, 3-(4-chlorophenyl)-1-phenyl-, (3R)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Pentanone, 3-(4-chlorophenyl)-1-phenyl-, (3R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-2-(methylamino)-1-pentanone hydrochloride: Shares structural similarities but differs in functional groups.
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-4-methyl-2-phenyl-1-pentanone: Another structurally related compound with different substituents.
Uniqueness: 1-Pentanone, 3-(4-chlorophenyl)-1-phenyl-, (3R)- is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
157663-65-5 |
---|---|
Molekularformel |
C17H17ClO |
Molekulargewicht |
272.8 g/mol |
IUPAC-Name |
(3R)-3-(4-chlorophenyl)-1-phenylpentan-1-one |
InChI |
InChI=1S/C17H17ClO/c1-2-13(14-8-10-16(18)11-9-14)12-17(19)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3/t13-/m1/s1 |
InChI-Schlüssel |
PIGYMBPWPJCUAG-CYBMUJFWSA-N |
Isomerische SMILES |
CC[C@H](CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CCC(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.